Cas no 507-09-5 (Thioacetic Acid)
Thioacetic acid, a chemical with molecular formula ch3cosh, is mainly used for the determination of cobalt and lead< Br>
Thioacetic Acid structure
Thioacetic Acid
Thioacetic Acid Properties
Names and Identifiers
-
- Thiolacetic acid
- ATA(TM)
- ETHANETHIOIC ACID
- TAA
- THIOACETIC S-ACID
- aceticacid,thio-
- Acetyl mercaptan
- CH3COSH
- Ethanethioic S-acid
- Ethanethiolic acid
- Kyselina thiooctova
- Methanecarbothiolic acid
- thioacetic
- thio-aceticaci
- Racecadotril impurity A
- Thiacetic acid
- Thioaceticacid
- thioacetic-S-acid
- Thioessigsure
- Usaf EK-P-737
- TMA
- thionoaceticacid
- usafek-p-737
- ThioaceticAcid,>97%
- EthanthiolicAcid
- ethylsulfuric acid
- THIOESSIGSAEURE
- Ethanethioic Acid
- Thioacetic Acid
- +Expand
-
- MFCD00004853
- DUYAAUVXQSMXQP-UHFFFAOYSA-N
- InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)
- CC(=O)S
- 773684
Computed Properties
- 75.99830
- 0
- 1
- 0
- 4
- 33
- 0
- 0
- 0
- 0
- 0
- 1
- 0.3
- 2
- 0
Experimental Properties
- 0.46270
- 55.87000
- 9320
- n20/D 1.465(lit.)
- 27 g/L (15 ºC) (hydrolyse)
- 88-91.5 °C(lit.)
- -17 ºC
- Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
- 4210 | THIOACETIC ACID
- 27g/l (slow decomposition)
- Colorless transparent liquid with pungent smell. [1]
- 1.8 (100g/l, H2O, 20℃)Hydrolysis
- Stable. Flammable. Incompatible with metals, strong oxidizing agents.
- Soluble in water \ ethanol \ ether, etc [12]
- Sensitive to air and heat
- 3.33(at 25℃)
- 1.065 g/mL at 25 °C(lit.)
Thioacetic Acid Security Information
- GHS02 GHS05 GHS06
- AJ5600000
- 3
- 3
- S9-S16-S26-S36/37/39-S45
- II
- II
- R11; R22; R34
- 3
- F C
- UN 2436 3/PG 2
- H225,H301,H314
- P210,P280,P301+P310,P305+P351+P338,P310
- dangerous
- 0-10°C
- II
- 11-34-41-43
- Danger
- Yes
- 3
- 13-19
Thioacetic Acid Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Thioacetic Acid Related Literature
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1. Design, construction and properties of peptide N-terminal cap templates devised to initiate α-helices. Part 2.? Caps derived from N-[(2S?)-2-chloropropionyl]-(2S?)-Pro-(2S?)-Pro-(2S,4S?)-4-thioPro-OMeArwel Lewis,John Wilkie,Trevor J. Rutherford,David Gani J. Chem. Soc. Perkin Trans. 1 1998 3777
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2. Nucleosides. Part 6. New chemical modification of the ribosyl moiety in uridines; synthesis of 2,2′-anhydro-1-[5-deoxy-5-(substituted thio)-β-D-arabinofuranosyl]uracil derivatives and their conversion into 3′,5′-epithiopyrimidine nucleosidesKosaku Hirota,Yukio Kitade,Tetsuo Tomishi,Yoshifumi Maki,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1988 2233
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3. Synthesis and interaction with human serum albumin of the first 3,18-disubstituted derivative of bilirubinLeoni Painter,Margaret M. Harding,Philip J. Beeby J. Chem. Soc. Perkin Trans. 1 1998 3041
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D. I. Davies,L. T. Parfitt,C. K. Alden,J. A. Claisse J. Chem. Soc. C 1969 1585
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5. Novel semisynthetic oxo and alkyl macrolide antibacterials and related derivativesAndrew G. Fishman,Alan K. Mallams,Mohindar S. Puar,Randall R. Rossman,Richard L. Stephens J. Chem. Soc. Perkin Trans. 1 1987 1189
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6. Design, construction and properties of peptide N-terminal cap templates devised to initiate α-helices. Part 2.? Caps derived from N-[(2S?)-2-chloropropionyl]-(2S?)-Pro-(2S?)-Pro-(2S,4S?)-4-thioPro-OMeArwel Lewis,John Wilkie,Trevor J. Rutherford,David Gani J. Chem. Soc. Perkin Trans. 1 1998 3777
-
7. Stereospecific transformations of steroidal 2,3-aziridines into substituted amino-thiols and ring-A fused heterocyclesMalcolm M. Campbell,Raymond C. Craig J. Chem. Soc. Perkin Trans. 1 1980 766
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Xiaorui Ren,Fang Guo,Hongran Fu,Yunyun Song,Yang Li,Zhaomin Hou Polym. Chem. 2018 9 1223
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Xiaorui Ren,Fang Guo,Hongran Fu,Yunyun Song,Yang Li,Zhaomin Hou Polym. Chem. 2018 9 1223
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Andrew B. Lowe Polym. Chem. 2014 5 4820
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11. Reductive acylation of α-keto azides derived from L-amino acids using N-protected L-aminothiocarboxylic S-acidsM. Anthony Mckervey,Michael B. O'Sullivan,Peter L. Myers,Richard H. Green J. Chem. Soc. Chem. Commun. 1993 94